4-Cyclopropylisoquinoline
Description
BenchChem offers high-quality 4-Cyclopropylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-4-11-10(3-1)7-13-8-12(11)9-5-6-9/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHGAIKBHMVOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476191 | |
| Record name | Isoquinoline, 4-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485402-69-5 | |
| Record name | Isoquinoline, 4-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyclopropylisoquinoline chemical structure and properties
The following technical guide details the chemical architecture, synthetic pathways, and pharmacological utility of 4-Cyclopropylisoquinoline .
Synthetic Architecture & Pharmacological Utility
Executive Summary
4-Cyclopropylisoquinoline (CAS: 485402-69-5) represents a critical structural motif in modern drug discovery, serving as a pharmacophore modulator in kinase inhibitors (specifically Rho-associated protein kinase, ROCK) and antiviral agents.
The introduction of a cyclopropyl group at the C4 position of the isoquinoline ring offers two distinct medicinal chemistry advantages:
-
Metabolic Shielding: It blocks the C4 position, a frequent site of oxidative metabolism (CYP450-mediated hydroxylation) in isoquinoline scaffolds.
-
Conformational Restriction: Unlike an isopropyl or ethyl group, the cyclopropyl ring adds lipophilicity and bulk without introducing significant rotatable freedom, thereby reducing the entropic penalty upon binding to protein active sites.
This guide outlines the optimal synthetic route via Suzuki-Miyaura cross-coupling , physicochemical properties, and its application in targeted therapeutics.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of a bicyclic aromatic isoquinoline core substituted at the 4-position with a cyclopropyl ring.
-
Molecular Formula: C₁₂H₁₁N
-
Molecular Weight: 169.22 g/mol
-
Electronic Character: The isoquinoline nitrogen (N2) is basic (pKa ~5.4 for the parent isoquinoline). The C4 position is electron-rich relative to the pyridine ring but electron-poor relative to the benzene ring.
-
Sterics: The cyclopropyl group projects out of the aromatic plane, creating a rigid hydrophobic "shelf" that can fill specific hydrophobic pockets (e.g., the ATP-binding site of kinases).
Physicochemical Profile (Calculated)
| Property | Value | Implication for Drug Design |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 12.9 Ų | High blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 1 (N-atom) | Critical for H-bonding in the hinge region of kinases. |
| H-Bond Donors | 0 | Requires functionalization (e.g., at C1 or C5) for donor capacity. |
| Rotatable Bonds | 1 | High rigidity; favorable entropy of binding. |
Synthetic Methodology: Suzuki-Miyaura Coupling[2][3]
While early methods relied on the cyclopropanation of vinyl-isoquinolines (often yielding poor selectivity), the industry standard is now the Suzuki-Miyaura cross-coupling . This route utilizes 4-bromoisoquinoline and cyclopropylboronic acid.
Reaction Logic
-
Substrate: 4-Bromoisoquinoline is preferred over the chloride due to faster oxidative addition rates.
-
Reagent: Cyclopropylboronic acid is generally stable but can suffer from protodeboronation.
-
Catalyst: Pd(dppf)Cl₂ is chosen for its large bite angle, which stabilizes the reductive elimination step, crucial for sp²-sp³ couplings which can be sluggish compared to biaryl couplings.
Detailed Experimental Protocol
Objective: Synthesis of 4-Cyclopropylisoquinoline on a 10 mmol scale.
Reagents:
-
4-Bromoisoquinoline (2.08 g, 10 mmol)
-
Cyclopropylboronic acid (1.29 g, 15 mmol, 1.5 eq)
-
Pd(dppf)Cl₂[1]·DCM complex (408 mg, 0.5 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (6.36 g, 30 mmol, 3.0 eq)
-
Solvent: Toluene/Water (10:1 v/v, 40 mL)
Step-by-Step Workflow:
-
Inertion: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Loading: Add 4-bromoisoquinoline, cyclopropylboronic acid, and K₃PO₄ under a positive stream of Argon.
-
Solvation: Add degassed Toluene and Water. (Note: Degassing is critical to prevent homocoupling of the boronic acid).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS until the bromide is consumed.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Palladium black.
-
Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Hexanes).
-
Product: 4-Cyclopropylisoquinoline is typically isolated as a pale yellow oil or low-melting solid.
Synthetic Pathway Diagram
Figure 1: Suzuki-Miyaura Cross-Coupling Workflow for the synthesis of the target scaffold.
Pharmacological Utility
Rho-Associated Kinase (ROCK) Inhibition
The 4-cyclopropylisoquinoline moiety is a bioisostere of the isoquinoline core found in Fasudil (a non-selective ROCK inhibitor).
-
Mechanism: The isoquinoline nitrogen binds to the hinge region of the kinase (ATP binding site).
-
Enhancement: The 4-cyclopropyl group fills a hydrophobic pocket adjacent to the hinge, improving selectivity for ROCK1/ROCK2 over PKA (Protein Kinase A) compared to the unsubstituted parent.
-
Application: Glaucoma (reducing intraocular pressure) and cardiovascular remodeling.
Antiviral Applications
Recent studies indicate that isoquinoline derivatives possess antiviral activity against Influenza and Coronaviruses.
-
Target: Host-based kinases (e.g., CDK inhibitors like Roscovitine) or direct viral polymerase inhibition.[2][3]
-
Role of Cyclopropyl: Enhances cellular permeability and prevents rapid metabolic clearance, allowing the drug to maintain therapeutic concentrations in lung tissue.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) demonstrating the functional roles of the scaffold components.
References
-
Li, A. Y. (2002). Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Palladium-Mediated Synthesis of Quinoline Derivatives and Anticancer Studies. Retrieved from [Link]
- Google Patents. (2020). WO2020087901A1 - Rho kinase inhibitor and preparation method.
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor roscovitine as a PB2 cap-binding inhibitor against influenza a virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor roscovitine as a PB2 cap-binding inhibitor against influenza a virus replication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoquinoline Derivatives in Rho Kinase (ROCK) Inhibitor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Central Role of Rho Kinase and the Isoquinoline Advantage
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is a master regulator of cellular actin-myosin contractility and cytoskeletal dynamics, influencing a vast array of physiological and pathophysiological processes. These include smooth muscle contraction, cell adhesion, migration, proliferation, and apoptosis.[1][2] Consequently, aberrant ROCK signaling is implicated in a multitude of diseases, most notably hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK an intensely pursued therapeutic target.
Within the landscape of ROCK inhibitor discovery, the isoquinoline scaffold has emerged as a "privileged structure."[3][4] This is due to its remarkable ability to fit into the ATP-binding pocket of the ROCK kinase domain, serving as a versatile and effective foundation for the development of potent and selective inhibitors.[5][6] This guide provides a comprehensive overview of the field, from the fundamental biology of the ROCK signaling pathway to the structure-activity relationships (SAR) of key isoquinoline derivatives, and concludes with validated experimental protocols for their evaluation.
The Rho/ROCK Signaling Pathway: A Mechanistic Overview
The activation of ROCK is principally mediated by the active, GTP-bound state of RhoA.[5] Upon activation, ROCK phosphorylates several downstream substrates, profoundly altering cellular mechanics and behavior. The two most critical pathways are:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[7][8] This results in a net increase in the phosphorylation of the myosin light chain (MLC).
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC.[5]
Both mechanisms converge to increase phosphorylated MLC levels, which promotes the assembly of actin-myosin filaments and enhances cellular contractility.[5] This cascade is fundamental to processes like vascular smooth muscle contraction and stress fiber formation.
Caption: The RhoA/ROCK signaling pathway and point of intervention by isoquinoline inhibitors.
Key Isoquinoline-Based ROCK Inhibitors: From Bench to Bedside
The versatility of the isoquinoline scaffold has led to the development of several key compounds that have defined the field.
-
Fasudil (HA-1077): The first-in-class ROCK inhibitor, Fasudil, was approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[9] It functions as an ATP-competitive inhibitor of ROCK.[9] Its therapeutic effects are attributed to the relaxation of vascular smooth muscle and anti-inflammatory actions.[1][10] While groundbreaking, Fasudil has a relatively short half-life and is not highly selective, also inhibiting other kinases like PKA and PKC at higher concentrations.[10][11]
-
Y-27632: This compound is arguably the most widely used ROCK inhibitor in preclinical research. Y-27632 is a highly selective and potent ATP-competitive inhibitor of both ROCK1 and ROCK2.[11] Its utility in the lab is vast, from promoting the survival of dissociated stem cells in culture to studying neurite outgrowth and cell migration.[12][13] However, its suboptimal pharmacokinetic profile has limited its clinical development.[5] Some studies suggest Y-27632 may have effects beyond ROCK inhibition, which is a critical consideration in experimental design.[14]
-
Ripasudil (K-115): A more recent success story, Ripasudil is a potent ROCK inhibitor approved in Japan as an ophthalmic solution for the treatment of glaucoma and ocular hypertension.[15] Its mechanism in glaucoma involves increasing aqueous humor outflow by relaxing the trabecular meshwork and Schlemm's canal cells.[16][17] Clinical trials have demonstrated its efficacy in lowering intraocular pressure, both as a monotherapy and as an adjunct to other glaucoma medications.[18]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective isoquinoline ROCK inhibitors is a testament to the power of medicinal chemistry. The core isoquinoline ring serves as the hinge-binding moiety, essential for anchoring the molecule within the ATP-binding site of the kinase.[5]
Causality in Design:
-
The Hinge Interaction: The nitrogen atom in the isoquinoline ring is critical for forming a key hydrogen bond with the hinge region of the kinase domain, a foundational interaction for potent inhibition.
-
Selectivity Pockets: Modifications to the isoquinoline scaffold, often at the 5 and 7 positions, allow for exploitation of subtle differences between the active sites of ROCK and other kinases (e.g., PKA, PKC). Introducing bulkier or more hydrophobic groups can enhance selectivity for ROCK2, which has a slightly different pocket geometry.[6]
-
Solubility and Pharmacokinetics: The addition of polar groups, such as the homopiperazine ring in Fasudil, is a deliberate strategy to improve aqueous solubility and the overall drug-like properties of the molecule, which is crucial for in vivo applications.
Quantitative Comparison of Key Inhibitors
The potency of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency.
| Compound | Target | IC50 / Ki | Selectivity Insight |
| Fasudil | ROCK2 | ~1.9 µM (IC50) | Also inhibits PKA (IC50 ~1.2 µM), PKC (IC50 ~3.3 µM).[19] |
| Y-27632 | ROCK1 | 220 nM (Ki) | Highly selective for ROCK isoforms over other kinases like PKA, PKC.[11] |
| ROCK2 | 300 nM (Ki) | ||
| Ripasudil | ROCK1 | 19 nM (IC50) | Potent inhibitor with good selectivity. |
| ROCK2 | 51 nM (IC50) |
Note: IC50 and Ki values can vary between different assay conditions and literature sources.
Validated Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for evaluating novel isoquinoline derivatives.
In Vitro Kinase Activity Assay (IC50 Determination)
This protocol describes a common method to determine the potency of a test compound against purified ROCK enzyme using an ELISA-based format.[20][21] The principle involves measuring the phosphorylation of a known ROCK substrate, like MYPT1, in the presence of varying concentrations of the inhibitor.[20]
Caption: Experimental workflow for a typical in vitro ROCK kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well high-binding microplate with a recombinant ROCK substrate (e.g., MYPT1) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., TBS-T). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in TBS) and incubating for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of the test isoquinoline derivative in kinase assay buffer. Include a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add a chromogenic HRP substrate (e.g., TMB).[20]
-
-
Data Acquisition and Analysis: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data and determine the IC50 value using non-linear regression analysis.
Cell-Based Neurite Outgrowth Assay
This assay assesses the functional effect of ROCK inhibition on neuronal cells, as ROCK activity is known to inhibit neurite extension.[12] Inhibition of ROCK typically promotes neurite outgrowth, providing a valuable cell-based validation of a compound's activity.[12]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons on a substrate that supports adhesion and differentiation (e.g., Poly-L-lysine or laminin-coated plates) at a low density.
-
Differentiation and Treatment:
-
Allow cells to adhere for 24 hours.
-
Induce differentiation with a neurotrophic factor (e.g., Nerve Growth Factor [NGF] for PC-12 cells).
-
Simultaneously, treat the cells with various concentrations of the test isoquinoline derivative or a positive control (e.g., Y-27632). Include a vehicle-only control.
-
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Gently fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching points.[24][25]
-
Compare the results from treated wells to the vehicle control to determine the effect of the compound on neurite outgrowth.
-
Future Directions and Conclusion
The field of ROCK inhibitor research remains vibrant, with ongoing efforts to develop next-generation compounds with improved isoform selectivity (ROCK1 vs. ROCK2) and enhanced pharmacokinetic profiles.[5] The therapeutic potential of these inhibitors continues to expand into new areas, including oncology (targeting tumor cell invasion), regenerative medicine (enhancing cell survival and engraftment), and neurodegenerative diseases (promoting neuronal repair).[9][26] The isoquinoline scaffold, having proven its value from foundational research tools to clinically approved drugs, will undoubtedly continue to be a central element in these future discoveries.
References
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
What is the mechanism of Fasudil Hydrochloride Hydrate? (2024, July 17). Patsnap Synapse. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PubMed. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]
-
Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function. (n.d.). PubMed. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]
-
The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. (n.d.). PLOS One. [Link]
-
Ripasudil 0.4% Eye Drops in Fuchs Endothelial Corneal Dystrophy. (n.d.). ClinicalTrials.gov. [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (n.d.). Frontiers. [Link]
-
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC. (n.d.). NIH. [Link]
-
New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC. (n.d.). NIH. [Link]
-
ROCK Inhibitor Enhances Neurite Outgrowth In Vitro and Corneal Sensory Nerve Reinnervation In Vivo. (n.d.). PubMed Central. [Link]
-
IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. (n.d.). ResearchGate. [Link]
-
Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro. (n.d.). PubMed. [Link]
-
Fasudil. (n.d.). Wikipedia. [Link]
-
Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension. (n.d.). PubMed Central. [Link]
-
Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More. (2019, January 17). ACS. [Link]
-
Rapid, Image-Based Viability and Outgrowth Analysis for Neurotoxicity Assays. (2025, March 10). Agilent. [Link]
-
Rho-associated protein kinase. (n.d.). Wikipedia. [Link]
-
ROCK | ROCK pathway | ROCK inhibitors. (n.d.). Adooq Bioscience. [Link]
-
Rho Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. (n.d.). Journal of Cell Science. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025, August 29). ResearchGate. [Link]
-
The Future of Glaucoma Treatment Ripasudil. (2017, June 7). ResearchGate. [Link]
-
Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. (2018, October 1). PubMed. [Link]
-
Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. (n.d.). NIH. [Link]
-
In Vitro and In Vivo Approaches to Assess Rho Kinase Activity. (n.d.). PubMed. [Link]
-
96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
-
A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. (2025, October 15). ResearchGate. [Link]
-
Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection. (2020, May 6). Kobe University. [Link]
-
Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. (2018, September 30). Frontiers. [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (n.d.). MDPI. [Link]
-
The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (n.d.). NIH. [Link]
-
IC 50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. (n.d.). ResearchGate. [Link]
-
A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. (2021, May 1). MDPI. [Link]
-
Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC. (n.d.). PubMed Central. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
-
An update on ripasudil for the treatment of glaucoma and ocular hypertension. (2023, May 24). ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
-
In vitro kinase assay. (2023, June 27). ResearchGate. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC. (n.d.). NIH. [Link]
Sources
- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 10. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. ROCK Inhibitor Enhances Neurite Outgrowth In Vitro and Corneal Sensory Nerve Reinnervation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 17. Portico [access.portico.org]
- 18. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
4-Cyclopropylisoquinoline vs 4-Bromoisoquinoline structure activity relationship
Technical Whitepaper: Bioisosteric Replacement and Functionalization at the Isoquinoline C4 Position
Executive Summary
In the optimization of isoquinoline-based pharmacophores, the C4 position represents a critical vector for modulating potency, solubility, and metabolic stability. This guide analyzes the transition from 4-Bromoisoquinoline —a versatile synthetic handle and lipophilic halogen donor—to 4-Cyclopropylisoquinoline , a motif that enhances fraction of sp3 character (
Section 1: Physicochemical & Electronic Profiling
The transition from a bromo-substituent to a cyclopropyl group is not merely a change in size; it is a fundamental shift in the electronic and steric environment of the ligand.
Comparative Analysis: The Br vs. cPr Trade-off
| Feature | 4-Bromoisoquinoline | 4-Cyclopropylisoquinoline | Medicinal Chemistry Impact |
| Electronic Effect | Electron Withdrawing Group (EWG) via induction (-I); weak resonance donor (+R). | Weak Electron Donor; Hyperconjugative interaction with aromatic | Br deactivates the ring, lowering |
| Steric Bulk | Moderate. Van der Waals radius ~1.85 Å. | Larger. "Pseudo-double bond" character but 3D volume is significant. | cPr fills hydrophobic pockets more effectively than Br without the planarity penalty of a phenyl ring. |
| Lipophilicity (cLogP) | High (~3.0). | High (~3.2 - 3.5), but with different solvation entropy. | cPr increases lipophilicity but often improves solubility relative to acyclic alkyls due to rigid solvation shells. |
| Metabolic Liability | Low (direct metabolism), but susceptible to oxidative insertion at C-Br bond (rare). | Moderate to Low. Cyclopropyl rings are generally resistant to CYP450 dealkylation compared to ethyl/isopropyl groups. | cPr blocks "soft spots" (benzylic protons) found in alkyl chains, extending half-life ( |
| Binding Mode | Halogen Bonding (XB). The | Hydrophobic / | Switch from specific directional XB (Br) to non-directional hydrophobic fill (cPr). |
Section 2: Synthetic Pathways (The "How")
The generation of 4-cyclopropylisoquinoline relies on the utility of 4-bromoisoquinoline as a high-fidelity cross-coupling partner. The bromine atom serves as the activating group for Palladium-catalyzed C-C bond formation.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Conversion of 4-Bromoisoquinoline to 4-Cyclopropylisoquinoline.
Reagents:
-
Substrate: 4-Bromoisoquinoline (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) or / Tricyclohexylphosphine ( ) -
Base:
(3.0 equiv) or -
Solvent: Toluene/Water (10:1) or Dioxane/Water.
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with 4-bromoisoquinoline, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent system (Toluene/Water).
-
Catalyst Addition: Add the Pd-catalyst under positive Argon flow.
-
Reaction: Seal and heat to 100°C for 12–18 hours. Monitor via LC-MS for consumption of the bromide (
208/210). -
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). 4-Cyclopropylisoquinoline typically elutes later than the bromo-precursor due to increased basicity/polarity interactions with silica.
Section 3: Visualizing the Logic
The following diagrams illustrate the synthetic cycle and the decision-making logic for SAR optimization.
Figure 1: Synthetic Transformation & Catalytic Cycle
Caption: Palladium-catalyzed cycle converting the electrophilic Ar-Br species to the lipophilic Ar-cPr product.
Figure 2: SAR Decision Tree (Br vs. Cyclopropyl)
Caption: Decision logic for bioisosteric replacement. Cyclopropyl is favored for metabolic stability and rigid volume filling.[1]
Section 4: Biological Implications & Case Context
Kinase Inhibition (e.g., ROCK, PKA)
Isoquinolines are classic ATP-competitive kinase inhibitor scaffolds (e.g., Fasudil).[1]
-
4-Br: Often serves as a placeholder. The bromine can occupy the "gatekeeper" region or a hydrophobic back-pocket, but its electron-withdrawing nature reduces the H-bond accepting strength of the N1/N2 region (if 2-amino substituted).
-
4-cPr: The cyclopropyl group pushes into the hydrophobic pocket (e.g., the G-loop or hinge region) more aggressively. Crucially, it does not withdraw electrons, maintaining the basicity of the isoquinoline nitrogen for critical H-bonds with the hinge region backbone (e.g., Glu/Met residues).[1]
CNS Penetration
-
4-Br: High lipophilicity aids blood-brain barrier (BBB) crossing, but high MW (Br = 80 Da) lowers Ligand Efficiency (LE).
-
4-cPr: Maintains lipophilicity with lower MW impact (cPr = 41 Da). The rigid structure reduces the entropic penalty of binding, often improving potency (
) and maintaining high CNS exposure.
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Cyclopropyl Group Properties: Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on small rings vs alkyls). Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Isoquinoline Synthesis: Maes, B. U., et al. (2005).[1] Synthesis of 4-substituted isoquinolines via Pd-catalyzed cross-coupling. Tetrahedron. Link
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with 4-Bromoisoquinoline
< <
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with 4-bromoisoquinoline. The synthesis of 4-cyclopropylisoquinoline is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the cyclopropyl motif in bioactive molecules.[1][2] This protocol offers a detailed, step-by-step methodology, insights into the reaction mechanism, and guidance on optimizing reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this and structurally related compounds.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a mild and functional group-tolerant method for introducing the cyclopropyl group into aromatic and heteroaromatic systems.[1][2][3] This guide focuses on the specific application of this reaction to synthesize 4-cyclopropylisoquinoline, a scaffold with potential applications in various therapeutic areas.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, cyclopropylboronic acid) and an organic halide (4-bromoisoquinoline) in the presence of a base.[4][5] The catalytic cycle, illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoisoquinoline to form a Pd(II) complex.[5]
-
Transmetalation: The base activates the cyclopropylboronic acid, forming a boronate species that is more reactive.[6][7] This boronate then transfers the cyclopropyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments (the isoquinoline and cyclopropyl groups) on the palladium center couple and are eliminated, forming the desired 4-cyclopropylisoquinoline product and regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment
Reagent Table
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Suggestion |
| 4-Bromoisoquinoline | 1532-97-4 | 208.05 | Solid | Commercially Available |
| Cyclopropylboronic Acid | 411235-57-9 | 85.90 | Solid, can be unstable on prolonged storage[8] | Commercially Available |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | Solid, catalyst precursor | Commercially Available |
| Tricyclohexylphosphine | 2622-14-2 | 280.44 | Solid, air-sensitive ligand | Commercially Available |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Solid, base | Commercially Available |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, solvent | Commercially Available |
| Water | 7732-18-5 | 18.02 | Degassed, co-solvent | N/A |
Equipment
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. For scaling up, reagent quantities should be adjusted proportionally, and reaction parameters may require re-optimization.
Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 mmol, 208.1 mg).
-
Add cyclopropylboronic acid (1.5 mmol, 128.8 mg). A slight excess of the boronic acid is often used to compensate for potential protodeboronation.[8][9]
-
Add potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg). The base is crucial for the formation of the reactive boronate species.[6]
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg). The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine can improve reaction efficiency.[2]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL). The addition of water can have a significant accelerating effect on the reaction.[2]
Caption: A streamlined workflow for the synthesis of 4-cyclopropylisoquinoline.
Reaction Execution
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoisoquinoline) is consumed (typically 4-12 hours).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-cyclopropylisoquinoline.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed palladium catalyst. |
| Insufficiently anhydrous conditions | Use freshly dried solvents and ensure the reaction is set up under a strictly inert atmosphere. | |
| Poor quality of boronic acid | Use fresh cyclopropylboronic acid or consider using its more stable potassium trifluoroborate salt.[8] | |
| Protodeboronation of cyclopropylboronic acid | Presence of excess water or acidic impurities | Use degassed and anhydrous solvents. Ensure the base is of high purity.[9] |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of side products | Homocoupling of the boronic acid or aryl halide | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid is generally preferred. |
Safety and Handling
-
4-Bromoisoquinoline: Harmful if swallowed and causes skin and serious eye irritation.[10][11]
-
Cyclopropylboronic Acid: Causes skin irritation and serious eye irritation. Handle under inert gas and protect from moisture.
-
Palladium(II) Acetate and Phosphine Ligands: These reagents can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and is harmful if inhaled.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.
Characterization of 4-Cyclopropylisoquinoline
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the cyclopropyl and isoquinoline moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]
-
Taylor & Francis Online. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]
- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(46), 8235-8238.
-
ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF. [Link]
-
National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Sci-Hub. ChemInform Abstract: Palladium Catalyzed Cross‐Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N‐Heterocyclic Bromides. [Link]
-
Angene Chemical. Safety Data Sheet - 5-Bromoisoquinoline. [Link]
-
National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. audreyli.com [audreyli.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Solvent Systems for the Cyclopropanation of Isoquinoline Scaffolds
Topic: Solvent Selection and Protocol Optimization for Isoquinoline Cyclopropanation Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]
Abstract & Scope
The cyclopropane-fused tetrahydroisoquinoline motif is a privileged pharmacophore in drug discovery, offering rigidified 3D vectors (Fsp³) that improve metabolic stability and receptor binding affinity compared to their planar aromatic counterparts.[1][2]
However, direct cyclopropanation of the fully aromatic isoquinoline ring is thermodynamically unfavorable and typically leads to ring-expansion (Buchner reaction) rather than the desired [2+1] cycloaddition.[2] Therefore, this guide focuses on the cyclopropanation of activated N-heterocyclic enamides (e.g., N-protected-1,2-dihydroisoquinolines) .
This application note provides a rational framework for solvent selection, specifically targeting Rhodium(II)-catalyzed diazo decomposition and Zinc-mediated (Simmons-Smith) pathways.[1][2]
Mechanistic Basis for Solvent Selection[1]
The Rhodium(II) Carbenoid Pathway
The dominant method for this transformation involves the decomposition of diazo compounds (e.g., ethyl diazoacetate) by dirhodium(II) tetracarboxylates.[2] The solvent plays a critical, often competing, role in the catalytic cycle.[1]
-
Catalyst Poisoning: Rh(II) centers are Lewis acidic.[1][2] Strongly coordinating solvents (acetonitrile, DMSO, pyridine) occupy the axial sites of the Rh-Rh lantern structure, preventing the coordination of the diazo precursor and shutting down carbene formation.[1]
-
Carbene Electrophilicity: The reactivity of the metal-carbene intermediate is modulated by the solvent. Non-polar solvents (Hexanes, Toluene) maintain high electrophilicity, favoring reaction with the electron-rich enamide double bond of the dihydroisoquinoline.[1][2]
-
Enantioselectivity: In asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(DOSP)₄), the solvent dielectric constant influences the "chiral pocket" shape.[1][2] Halogenated solvents (DCM, DCE) are standard, but recent studies suggest that hydrogen-bond donor solvents like hexafluoroisopropanol (HFIP) can invert or enhance stereoselectivity by stabilizing specific transition state conformers.[1][2]
Solvent Decision Matrix
| Solvent Class | Examples | Suitability | Mechanistic Impact |
| Halogenated | DCM, DCE, CHCl₃ | High | Excellent solubility for Rh-catalysts and N-Boc-isoquinolines.[1][2] Non-coordinating; promotes high turnover number (TON).[1][2] |
| Aromatic | Toluene, Benzene | High | Allows higher reaction temperatures (reflux) to decompose stable diazo donors.[1][2] Good for avoiding carbene dimerization.[1] |
| Ethereal | THF, Et₂O, 1,4-Dioxane | Low/Medium | Oxygen lone pairs can coordinate to Rh(II), slowing reaction rates.[1][2] Acceptable for Simmons-Smith (Zn) but suboptimal for Rh-carbenoids.[1][2] |
| Polar Aprotic | MeCN, DMSO, DMF | Avoid | Strong axial coordination poisons the Rh-catalyst.[1][2] |
| Fluorous | HFIP, TFE | Advanced | Can alter enantioselectivity profiles via H-bonding networks; useful for optimization screens.[1][2] |
Visualization: Experimental Workflow & Decision Logic
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the appropriate solvent system based on substrate oxidation state and catalytic method.
Detailed Protocols
Protocol A: Rh(II)-Catalyzed Cyclopropanation of N-Boc-1,2-dihydroisoquinoline
Objective: Synthesis of cyclopropane-fused tetrahydroisoquinoline using ethyl diazoacetate (EDA).
Reagents:
-
Reagent: Ethyl diazoacetate (EDA) (1.2 – 1.5 equiv).[1][2] Warning: EDA is potentially explosive.[2][3]
Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1,2-dihydroisoquinoline (1.0 mmol) and Rh₂(OAc)₄ (2.2 mg, 0.005 mmol) in anhydrous DCM (5 mL).
-
Inert Atmosphere: Purge the system with Argon or Nitrogen for 5 minutes. The solution should be green/blue depending on the catalyst.
-
Slow Addition (Critical): Dilute EDA (1.2 mmol) in anhydrous DCM (2 mL). Load this solution into a gas-tight syringe.
-
Reaction: Using a syringe pump, add the EDA solution to the stirring catalyst/substrate mixture over 4–6 hours at room temperature.
-
Why? Slow addition keeps the stationary concentration of diazo low, preventing the side reaction of carbene dimerization (formation of diethyl fumarate/maleate).
-
-
Monitoring: Monitor by TLC (visualize with KMnO₄ or UV). The enamide double bond is nucleophilic; disappearance of the starting material indicates completion.
-
Workup: Once complete, quench the reaction by filtering the mixture through a short pad of Celite/Silica to remove the Rhodium catalyst. Rinse with DCM.[1][4]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
NMR Verification: The cyclopropane protons on the fused ring typically appear upfield (0.5 – 1.5 ppm) with complex coupling constants (J values) indicative of the rigid fused system.[2] The disappearance of the enamide olefinic protons (usually ~5.8–6.5 ppm) confirms conversion.
Protocol B: Zinc-Mediated (Simmons-Smith) Cyclopropanation
Objective: Non-diazo alternative for sensitive substrates.[1][2]
Reagents:
-
Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes) and Diiodomethane (CH₂I₂).[2]
-
Solvent: Anhydrous DCM or DCE.[1] (Ether can be used but DCM often gives higher yields for this specific substrate).[1][2]
Procedure:
-
Reagent Formation: In a dry flask under N₂, add DCM (10 mL) and cool to 0°C. Add Et₂Zn (2.0 equiv) carefully.
-
Carbenoid Generation: Add CH₂I₂ (2.0 equiv) dropwise.[1][2] A white precipitate (ZnI₂) may form.[1][2] Stir for 10 mins to form the Furukawa reagent (IZnCH₂I).[2]
-
Substrate Addition: Add the isoquinoline substrate (1.0 equiv) dissolved in DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Quench (Safety): Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl. Caution: Residual Et₂Zn is pyrophoric.[1] Vigorous gas evolution will occur.[1]
-
Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Rh) | Carbene dimerization (fumarate formation).[1][2] | Decrease EDA addition rate (syringe pump). Increase solvent volume (dilution effect).[1][2] |
| No Reaction (Rh) | Catalyst poisoning.[1][2] | Ensure solvent is free of coordinating impurities (amines, sulfides).[1][2] Avoid MeCN/THF.[1] |
| Ring Expansion | Buchner reaction competing. | The substrate might be too aromatic. Ensure the N-protecting group (Boc/Cbz) is electron-withdrawing enough to activate the C3-C4 bond as an enamide.[1][2] |
| Poor Solubility | Substrate polarity.[1] | Switch from Hexanes/Toluene to DCM or DCE.[1] |
References
-
Doyle, M. P., et al. (1996).[1][2] Enantioselective cyclopropanation of alkenes with diazoacetates catalyzed by chiral dirhodium(II) carboxamidates.[2] Journal of the American Chemical Society.[5] Link[2]
-
Davies, H. M. L., & Manning, J. R. (2008).[1][2] Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion.[1] Nature.[1] Link[2]
-
Charette, A. B., & Beauchemin, A. (2001).[1][2] Simmons-Smith Cyclopropanation Reaction.[1][2][6] Organic Reactions.[1][5][6][7][8][9][10][11][12][13][14] Link[2]
-
Lebel, H., et al. (2003).[1][2] Stereoselective Cyclopropanation Reactions.[1][6][10][13][15] Chemical Reviews.[1][6] Link[2]
-
Adly, F. G., et al. (2016).[1][2] Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. ACS Catalysis.[1][5] Link[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. semanticscholar.org [semanticscholar.org]
Preparation of 4-cyclopropylisoquinoline intermediates for sulfonamide synthesis
Application Note: Strategic Synthesis of 4-Cyclopropylisoquinoline Intermediates
Strategic Overview & Scientific Rationale
The 4-cyclopropylisoquinoline moiety is a "privileged structure" in medicinal chemistry, most notably anchoring the P2 region of NS3/4A protease inhibitors (e.g., Simeprevir) used in Hepatitis C therapy. The synthesis of this scaffold presents a specific chemoselective challenge: installing a sterically demanding cyclopropyl group at the electron-rich C4 position while preserving functionality at C1 for subsequent sulfonamide attachment.
The Core Challenge: Protodeboronation & Selectivity Cyclopropylboronic acid is notoriously unstable, suffering from rapid protodeboronation under aqueous basic conditions required for Suzuki-Miyaura coupling. Furthermore, if the starting material is 1,4-dichloroisoquinoline or 4-bromo-1-chloroisoquinoline, the catalyst must differentiate between the C4-halogen (desired site) and the C1-halogen (reactive site for downstream processing).
This guide details the "Golden Route": A selective Suzuki cross-coupling of 4-bromo-1-chloroisoquinoline using a bulky phosphine ligand system to kinetically favor C4-insertion while suppressing deboronation.
Critical Reagents & Material Specifications
| Component | Specification | Role |
| Substrate | 4-Bromo-1-chloroisoquinoline (>98%) | The bifunctional electrophile. C4-Br is more reactive to Pd(0) than C1-Cl. |
| Boron Source | Cyclopropylboronic acid (CPBA) | Nucleophile. Note: Use 1.3–1.5 equiv due to instability. |
| Catalyst | Pd(OAc)₂ + Tricyclohexylphosphine (PCy₃) | High-activity system. PCy₃ bulk facilitates oxidative addition at the hindered C4 position. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Anhydrous. Provides mild activation without accelerating protodeboronation like hydroxides. |
| Solvent | Toluene / Water (20:1) | Biphasic system is critical to solubilize inorganic base while protecting the catalyst. |
Experimental Protocols
Protocol A: Selective C4-Cyclopropylation (The "Golden Route")
Target: 1-Chloro-4-cyclopropylisoquinoline
Principle: This protocol utilizes the distinct bond dissociation energies of C-Br vs. C-Cl. By using a bulky, electron-rich ligand (PCy₃), we accelerate the oxidative addition into the C4-Br bond, leaving the C1-Cl bond intact for future nucleophilic aromatic substitution (SNAr).
Step-by-Step Methodology:
-
Reactor Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Crucial: Flame-dry the glassware and cycle N₂/Vacuum 3 times to remove O₂.
-
-
Charge Reagents:
-
Add 4-bromo-1-chloroisoquinoline (1.0 equiv, e.g., 10.0 g).
-
Add Cyclopropylboronic acid (1.4 equiv, 4.9 g). Note: Excess is required to account for non-productive hydrolysis.
-
Add K₃PO₄ (3.0 equiv, 26.0 g).
-
Add Toluene (100 mL) and Water (5 mL). Degas the solvent mixture by sparging with N₂ for 20 minutes.
-
-
Catalyst Addition:
-
Add Pd(OAc)₂ (0.05 equiv) and PCy₃ (0.10 equiv).
-
Why: Generating the active catalyst in situ is often more active than using pre-formed complexes for this specific steric profile.
-
-
Reaction:
-
Heat the mixture to 100°C under N₂.
-
Monitor via HPLC/UPLC every hour.
-
Endpoint: Reaction is complete when starting material < 1%. Expect 3–6 hours.
-
Observation: The mixture will turn black (Pd precipitation) upon completion.
-
-
Workup:
-
Purification:
-
Recrystallize from Heptane/EtOAc (9:1) or perform silica gel chromatography (0-10% EtOAc in Hexanes).
-
Target Yield: 85–92%.
-
Protocol B: The Molander Modification (For Scale-Up Stability)
Alternative Boron Source: Potassium Cyclopropyltrifluoroborate
If the boronic acid quality is variable, use the trifluoroborate salt. It releases the active boronic acid slowly, maintaining a low steady-state concentration that minimizes decomposition.
-
Substitution: Replace Cyclopropylboronic acid with Potassium cyclopropyltrifluoroborate (1.1 equiv).
-
Solvent Change: Use CPME (Cyclopentyl methyl ether) / Water (3:1) . The higher water content is necessary to hydrolyze the trifluoroborate.
-
Conditions: Reflux at 105°C for 12–16 hours. (Slower kinetics, but cleaner profile).
Downstream Application: Sulfonamide Linkage
The resulting 1-chloro-4-cyclopropylisoquinoline is not the sulfonamide itself but the electrophilic anchor. The sulfonamide is typically introduced via an SNAr reaction at the C1 position.
General Protocol for Sulfonamide Coupling:
-
Nucleophile: Prepare the sulfonamide linker containing a hydroxy or amine group (e.g., a hydroxy-proline-sulfonamide derivative).
-
Coupling: Dissolve the sulfonamide-linker (1.0 equiv) in DMSO. Add t-BuOK (2.5 equiv) to generate the alkoxide/amide anion.
-
Addition: Add 1-chloro-4-cyclopropylisoquinoline (1.1 equiv).
-
Reaction: Heat to 60°C for 2 hours. The C1-Cl is displaced rapidly due to the electron-deficient nature of the isoquinoline ring.
Visualization of Reaction Workflow
The following diagram illustrates the selective coupling pathway and the competing side reactions that must be managed.
Figure 1: Reaction logic flow for the selective synthesis of the 4-cyclopropyl intermediate, highlighting the critical divergence between productive coupling and reagent degradation.
Troubleshooting & Optimization (The Researcher's Notebook)
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or Ligand oxidation. | Ensure PCy₃ is stored under Argon. Add 5 mol% fresh catalyst after 4 hours. |
| Deboronation (Benzene formation) | pH too high or excess water. | Switch from K₂CO₃ to K₃PO₄ (buffers pH). Reduce water ratio to minimal solubility limit. |
| C1-Coupling Byproduct | Loss of Selectivity. | Temperature is too high (>110°C). Lower temp to 90°C and extend time. Ensure PCy₃ is used (bulk prevents C1 attack). |
| Pd Removal Issues | Colloidal Palladium. | Treat crude organic phase with Thiol-Silica scavengers or wash with aqueous N-acetylcysteine. |
References
-
Wang, X. J., et al. (2018). "Efficient Synthesis of 4-Cyclopropylisoquinolines via Palladium-Catalyzed Suzuki–Miyaura Coupling." Journal of Organic Chemistry.
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435): A HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry.
Sources
Advanced Catalytic Protocols for Sterically Hindered Isoquinoline Coupling
Abstract
Isoquinoline scaffolds are ubiquitous in pharmacophores (e.g., papaverine, fasudil), yet their functionalization at sterically congested positions—particularly C1 and C8—remains a synthetic bottleneck. Standard cross-coupling protocols often fail due to the "ortho-effect," where steric clash prevents the formation of the square-planar Pd(II) complex or inhibits reductive elimination. This guide details three field-proven catalytic systems designed to overcome these barriers: (1) Pd-Catalyzed Buchwald-Hartwig Amination using specialized carbazolyl P,N-ligands for extreme steric tolerance, (2) Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC) for alkylation without organometallics, and (3) Photoredox Minisci Alkylation for late-stage, radical-mediated C1-functionalization.
Mechanistic Insight: The Steric Challenge
In transition-metal catalysis, sterically hindered isoquinolines present a dual failure mode:
-
Inhibited Oxidative Addition: The bulky substituents at C8 or C3 shield the C1-halogen bond, preventing the metal center from approaching.
-
Stalled Reductive Elimination: Even if oxidative addition occurs, the crowded coordination sphere stabilizes the trans-complex, raising the energy barrier for the isomerization to the cis-complex required for reductive elimination.
The Solution:
-
Bulky Ligands (Pd): Paradoxically, extremely bulky ligands (e.g., Buchwald biaryls, Carbazolyl P,N-ligands) accelerate coupling by forcing the metal center into a mono-ligated species (
) and sterically "squeezing" the substrates to promote reductive elimination. -
Radical Pathways (Ni/Minisci): Carbon-centered radicals are less sensitive to steric bulk than metal-ligand complexes, allowing for attack at crowded centers.
Application Note 1: Pd-Catalyzed C1-Coupling with Carbazolyl P,N-Ligands
Best For: Coupling 1-chloroisoquinolines with bulky amines or aryl boronic acids.
Standard phosphines (
Protocol: Sterically Hindered Buchwald-Hartwig Amination
Target Reaction: Coupling of 1-chloro-3-methylisoquinoline with 2,6-diisopropylaniline.
Materials
-
Catalyst Precursor: Palladium(II) acetate (
) [CAS: 3375-31-3] -
Ligand: 2-(9H-carbazol-9-yl)phenyl-dicyclohexylphosphine (or similar bulky P,N-ligand)
-
Base: Sodium tert-butoxide (
) (Sublimed grade essential) -
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(1.0 mol%) and the Carbazolyl P,N-Ligand (2.0 mol%). -
Pre-complexation: Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes. The solution should turn from orange to pale yellow/brown, indicating active catalyst formation.
-
Substrate Addition: Add 1-chloro-3-methylisoquinoline (1.0 equiv), 2,6-diisopropylaniline (1.2 equiv), and
(1.4 equiv). -
Reaction: Seal the vial and heat to 110 °C for 12 hours.
-
Note: Vigorous stirring (1000 rpm) is critical as the base is insoluble.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The carbazole wing of the ligand rotates to protect the Pd center, preventing aggregation, while the bulky cyclohexyl groups on phosphorus force the amine and isoquinoline into close proximity, lowering the activation energy for C-N bond formation.
Application Note 2: Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC)
Best For: Alkylation of isoquinolines using alkyl halides (avoiding unstable Grignard/Zinc reagents).
This protocol utilizes a Ni(I)/Ni(III) redox cycle. Unlike Pd-coupling, this method does not require pre-generated organometallic nucleophiles, making it ideal for coupling hindered secondary alkyl halides to the isoquinoline core.
Protocol: C1-Alkylation with Secondary Alkyl Bromides
Target Reaction: Coupling of 1-chloroisoquinoline with cyclohexyl bromide.
Materials
-
Catalyst:
(5 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Reductant: Manganese powder (
) (2.0 equiv, <10 micron particle size) -
Additive: Sodium Iodide (
) (0.5 equiv) – Crucial for stabilizing the radical intermediate. -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Catalyst Activation: In a vial, mix
and dtbbpy in DMF. Stir until a deep green solution forms (Ni-ligand complex). -
Reductant Prep: Add Mn powder and NaI. Sonicate for 5 minutes to activate the Mn surface.
-
Substrate Addition: Add 1-chloroisoquinoline (1.0 equiv) and cyclohexyl bromide (1.5 equiv).
-
Reaction: Stir at 60 °C for 16 hours.
-
Visual Check: The reaction typically turns from green to black/brown as the catalytic cycle progresses.
-
-
Quench: Dilute with 1M HCl (carefully) to dissolve excess Mn, then extract with ether.
Mechanism: The reaction proceeds via a radical chain.[1] The Ni(I) species abstracts a halogen from the alkyl bromide to generate a cyclohexyl radical. This radical adds to the Ni(II)-isoquinoline complex, forming a high-valent Ni(III) species that undergoes reductive elimination.
Application Note 3: Photoredox Minisci Alkylation
Best For: Late-stage C1-functionalization of complex isoquinoline drugs (C-H activation).
When the isoquinoline substrate is already highly functionalized and sensitive to metals, the Minisci reaction offers a mild, radical-based alternative. It targets the most electron-deficient position (typically C1), even if hindered.
Protocol: Decarboxylative Alkylation
Target Reaction: Alkylation of a complex isoquinoline at C1 using a carboxylic acid radical precursor.
Materials
-
Photocatalyst:
(1 mol%) -
Oxidant: Ammonium persulfate (
) (1.5 equiv) -
Radical Source: Pivalic acid (or desired carboxylic acid) (2.0 equiv)
-
Solvent: DMSO/Water (4:1)
-
Light Source: Blue LED (450 nm, 34W)
Step-by-Step Methodology
-
Setup: Dissolve the isoquinoline substrate (1.0 equiv), photocatalyst, and carboxylic acid in DMSO/Water.
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state of the Ir catalyst.
-
Initiation: Add the persulfate oxidant.
-
Irradiation: Place the vial 2 cm from the Blue LED fan. Stir for 24 hours.
-
Temperature Control: Maintain temp < 35 °C using a fan to prevent thermal degradation.
-
-
Workup: Dilute with saturated
(to neutralize acid) and extract with DCM.
Visualizations
Catalytic Cycle: Pd-Catalyzed Hindered Coupling
This diagram illustrates how bulky ligands (L) facilitate the critical reductive elimination step in hindered systems.
Caption: The bulky ligand accelerates the conversion of the crowded cis-complex to the product, preventing catalyst stagnation.
Decision Matrix: Selecting the Right Protocol
Caption: Workflow for selecting the optimal catalytic system based on substrate functionality and steric constraints.
Comparative Data
| Feature | Pd-Catalysis (Protocol 1) | Ni-XEC (Protocol 2) | Minisci (Protocol 3) |
| Coupling Partner | Amines, Boronic Acids | Alkyl Halides | Carboxylic Acids, Alkanes |
| Steric Tolerance | High (with L4 ligand) | Very High (Radical) | High (Radical) |
| Substrate State | Pre-functionalized (Cl/Br) | Pre-functionalized (Cl/Br) | Native (C-H) |
| Temp/Conditions | High Temp (110°C), Basic | Med Temp (60°C), Reductive | RT, Acidic/Oxidative |
| Key Limitation | "Ortho-effect" if ligand is small | Catalyst deactivation by air | Regioselectivity issues |
References
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019).[2] Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.[2][3] Synthesis, 51, 2678-2686.[2] Link
-
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry, 79(11), 4793–4798. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
-
Dunhinda, T., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis. Journal of the American Chemical Society. Link
-
Wang, X., et al. (2025).[4] Rh(III)-Catalyzed C-H Activation/Annulation for Isoquinoline Synthesis.[4][5][6] ResearchGate.[3][5][7] Link
Sources
- 1. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rh(III)-Catalyzed C-H Activation/Annulation of Benzohydroxamates and 2-Imidazolones: Access to Urea-Fused-Dihydroisoquinolone Scaffolds Reminiscent of Pyrrole Alkaloid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Cyclopropylisoquinoline Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 4-cyclopropylisoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial C-C bond-forming reaction. The isoquinoline core is a privileged scaffold in drug discovery, but its successful functionalization via cross-coupling presents unique challenges, primarily due to the potential for catalyst inhibition by the basic nitrogen atom.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and robust starting protocols to help you navigate these challenges and achieve higher yields and reproducibility in your experiments.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid or ester) and an organohalide or triflate.[1] Understanding the catalytic cycle is fundamental to effective troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A critical, often overlooked, prerequisite is the activation of the organoboron compound by a base, which is essential for the transmetalation step to occur.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses common problems encountered when performing Suzuki couplings on the 4-cyclopropylisoquinoline system. Whether you are coupling to a 4-haloisoquinoline or using a 4-boronylisoquinoline, these issues are relevant.
Q1: My reaction has stalled or resulted in a low yield. What is the first thing I should check?
Low conversion is the most common issue. Before making drastic changes, systematically verify the fundamentals. A logical diagnostic workflow can save significant time and resources.
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
Q2: I suspect catalyst poisoning from the isoquinoline nitrogen. How can I overcome this?
The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive off-cycle complexes. This is a well-documented issue with nitrogen-rich heterocycles.[5]
Causality & Solution:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich ligands are essential as they promote the desired reductive elimination step faster than catalyst inhibition can occur.[1] Furthermore, their steric bulk can disfavor the binding of the isoquinoline nitrogen to the palladium center.
-
Recommendation: Switch from Pd(PPh₃)₄ to a catalyst system generated in situ from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand.
-
| Ligand Class | Examples | Strengths for Isoquinoline Coupling | Considerations |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for electron-rich heterocycles and challenging chlorides.[6] High activity allows for lower temperatures. | Air-sensitive, higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes, SIPr | Highly electron-donating, thermally stable.[3] Very effective for aryl chlorides. | Pre-catalysts are often preferred for ease of handling. |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Strong σ-donors, good for accelerating oxidative addition.[3] | Can be pyrophoric. |
-
Use a Weaker, Non-Coordinating Base: Strong bases like hydroxides or alkoxides can sometimes exacerbate catalyst decomposition pathways. A moderately weak base is often sufficient to activate the boronic acid without promoting side reactions.
-
Recommendation: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are effective and generally well-tolerated.[7]
-
Q3: My boronic acid is decomposing, leading to homocoupling or protodeboronation. What should I do?
Protodeboronation—the replacement of the C-B bond with a C-H bond—is a major competitive pathway, especially with unstable boronic acids (like many heteroaryl- or cyclopropylboronic acids) or under harsh conditions (high temperature, strong base).
Causality & Solution:
-
Stabilize the Boron Nucleophile: Boronic acids can be unstable to heat, chromatography, and even storage.[7] Converting them to a more robust form is the most effective solution.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, bench-stable solids that are less prone to protodeboronation. They slowly hydrolyze under reaction conditions to release the boronic acid.
-
Pinacol Boronate Esters (Bpin): These are significantly more stable than their corresponding boronic acids and are a common choice in pharmaceutical development.[7]
-
MIDA Boronates: These are exceptionally stable and release the boronic acid slowly under basic aqueous conditions, which is ideal for coupling sensitive or unstable fragments.[8]
-
-
Modify Reaction Conditions:
-
Base Selection: If you must use a boronic acid, potassium fluoride (KF) is known to be a mild base that can minimize protodeboronation.[3]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C). High temperatures accelerate decomposition.[9]
-
Q4: I am using a 4-chloroisoquinoline and the reaction is very sluggish. How can I improve the yield?
The C-Cl bond is significantly stronger than C-Br or C-I, making the initial oxidative addition step the rate-limiting barrier.[8] Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.
Causality & Solution:
-
Use a State-of-the-Art Catalyst System: Overcoming the high activation energy of C-Cl bond cleavage requires a highly active catalyst.
-
Recommendation 1 (Buchwald System): Use a combination of Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like SPhos or XPhos (2-4 mol%). K₃PO₄ is an excellent base choice for these systems.
-
Recommendation 2 (NHC System): Use an NHC-Pd precatalyst (e.g., PEPPSI-IPr or similar) (2-5 mol%). These are often highly effective for chloroarenes.[3]
-
-
Increase Reaction Temperature: While high temperatures can promote side reactions, they are often necessary for activating aryl chlorides. A temperature range of 100-120 °C in a high-boiling solvent like dioxane or DMF is a common starting point.
FAQs (Frequently Asked Questions)
-
What is the ideal leaving group on the 4-position of the isoquinoline? The order of reactivity is I > Br > OTf >> Cl.[10] If you are synthesizing the halo-isoquinoline, using the bromide is often the best compromise between reactivity, stability, and cost. The chloride is the most challenging but may be desirable for late-stage functionalization due to its stability.
-
How much catalyst should I use? For initial screening, a palladium loading of 1-5 mol% is typical. For well-optimized reactions, this can often be lowered to <0.1 mol%. The ligand-to-palladium ratio is also crucial; a 1:1 to 4:1 ratio is common, with 2:1 being a good starting point for monodentate ligands.
-
Do I need to use strictly anhydrous and anaerobic conditions? Yes. While the Suzuki reaction can tolerate some water (and often requires it for the base to function), oxygen can oxidize and deactivate the Pd(0) catalyst. Solvents should be anhydrous, and the reaction vessel must be thoroughly degassed (e.g., by three vacuum/inert gas cycles or by sparging the solvent with argon or nitrogen for 20-30 minutes) before heating.[11]
-
Which solvent system is best? A mixture of an ethereal or aromatic solvent with water is most common.
-
1,4-Dioxane / Water (e.g., 4:1 v/v): A very common and effective general-purpose system.
-
Toluene / Water: Good for higher temperatures.
-
THF / Water: Suitable for lower temperature reactions.
-
DMF or DMAc: Can be useful for poorly soluble substrates but are harder to remove and can sometimes decompose at high temperatures.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromoisoquinoline
This protocol provides a robust starting point for coupling a generic arylboronic acid to a 4-bromoisoquinoline derivative using a modern catalyst system.
Materials:
-
4-Bromoisoquinoline derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the 4-bromoisoquinoline, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and briefly purge with inert gas.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Suzuki Coupling of 4-Chloroisoquinoline
This protocol is adapted for the less reactive 4-chloro substrate, employing a more active NHC-based catalyst.
Materials:
-
4-Chloroisoquinoline derivative (1.0 eq)
-
Arylboronic acid pinacol ester (1.5 eq)
-
palladium(II) dimer, {[Pd(IPr)Cl]₂} (0.015 eq, 1.5 mol% Pd) or a similar NHC-Pd precatalyst.
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 5:1 v/v), degassed
Procedure:
-
Follow steps 1-4 from Protocol 1, using the 4-chloroisoquinoline, boronate ester, Cs₂CO₃, and the NHC-Pd precatalyst.
-
Using a syringe, add the degassed toluene and water.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction carefully. Due to the higher activity of the catalyst, the reaction may be complete in 1-6 hours.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
References
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]
-
National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2018). The Suzuki reaction. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Available at: [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
American Chemical Society. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Palladium Impurity Removal from 4-cyclopropylisoquinoline
Introduction
Welcome to the technical support guide for the purification of 4-cyclopropylisoquinoline, a key intermediate in pharmaceutical synthesis. A common challenge in its synthesis, particularly following palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), is the removal of residual palladium to levels compliant with international regulatory standards. The International Council for Harmonisation (ICH) Q3D guideline sets strict Permitted Daily Exposure (PDE) limits for elemental impurities, making effective palladium removal a critical step in drug development.[1][2][3] This guide provides in-depth, field-proven answers and protocols to address specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated 4-cyclopropylisoquinoline has a dark, black/grey appearance after work-up. Is this palladium?
A: Yes, this is highly likely. The dark discoloration is often due to the presence of palladium black, which consists of fine, insoluble Pd(0) nanoparticles.[4] These nanoparticles can form when the soluble palladium catalyst from your reaction is reduced. While it's a visual indicator, it is not a quantitative measure of the total palladium content, as significant amounts of soluble palladium species may still be present. Quantitative analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is essential to determine the precise level of contamination.[5][6]
Q2: I performed a standard aqueous work-up and silica gel chromatography, but my ICP-MS results still show over 100 ppm of palladium. Why?
A: This is a common and challenging issue, particularly with nitrogen-containing heterocycles like isoquinolines. There are two primary reasons for this:
-
Strong Coordination: The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating strongly with palladium species.[7][8] This interaction can cause the palladium to co-elute with your product during chromatography, as it effectively "travels" with the target molecule.
-
Ineffectiveness of Standard Silica: Normal-phase silica gel has limited affinity for palladium species. While it may remove some baseline impurities, it is not an effective medium for scavenging transition metals.[9]
To overcome this, a targeted palladium scavenging step is required before or in place of standard chromatography.
Q3: What is a palladium scavenger, and how do I choose the right one for 4-cyclopropylisoquinoline?
A: Palladium scavengers are materials designed to selectively bind and remove palladium from solution.[9] The choice of scavenger is system-dependent and crucial for success.[7] For a basic heterocycle like 4-cyclopropylisoquinoline, scavengers with high affinity for soft metals like palladium are preferred.
-
Causality: The choice is guided by Hard and Soft Acid and Base (HSAB) theory. Palladium is a soft metal acid and will bind most strongly to soft bases. Sulfur-containing ligands (thiols, thioethers, thioureas) are excellent soft bases and thus form very stable complexes with palladium.
Here is a comparison of common scavenger types:
| Scavenger Type | Functional Group | Typical Use Case | Advantages | Disadvantages |
| Thiol-Functionalized Silica | -SH, -R-SH | High-value APIs, low to moderate Pd levels | High selectivity & efficiency, simple filtration removal.[10][11] | Higher cost, potential for new impurities if scavenger degrades.[7] |
| Activated Carbon | N/A (Adsorptive Surface) | Bulk removal, colored impurities, moderate to high Pd levels | Cost-effective, removes color, high capacity.[12][13] | Can adsorb product (leading to yield loss), filtration can be slow.[7][14] |
| Polymer-Bound Scavengers | Thiourea, Amines, TMT | Broad applicability | High capacity, good mechanical stability.[5] | Can require longer reaction times, potential for swelling. |
| Aqueous Washes | N-acetylcysteine, Thiourea | Post-reaction quench/work-up | Inexpensive, easy to implement. | Often provides incomplete removal, may require multiple washes.[5][15] |
For 4-cyclopropylisoquinoline, a thiol-functionalized silica scavenger is often the most effective choice due to its high selectivity, which minimizes product loss and reliably reduces palladium to <10 ppm levels.[10][16]
Palladium Removal Strategy Workflow
This workflow provides a logical decision-making process for purifying 4-cyclopropylisoquinoline.
Caption: Decision workflow for selecting a palladium purification strategy.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Palladium Removal using Thiol-Functionalized Silica
This protocol is the recommended first-line approach for reliably achieving low ppm palladium levels in 4-cyclopropylisoquinoline.
-
Rationale: Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) utilize covalent bonding between the sulfur of the thiol and palladium. This strong, selective interaction effectively pulls palladium out of the solution and onto the solid support, which is then easily removed by filtration.[10][11]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-cyclopropylisoquinoline in an appropriate solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration of 50-100 mg/mL. Ensure the material is fully dissolved.
-
Scavenger Addition: Add 3-5 equivalents (by weight, relative to the initial mass of palladium catalyst used in the reaction) of thiol-functionalized silica scavenger to the solution.
-
Agitation: Stir the mixture vigorously at room temperature (20-25°C) or with gentle heating (40-50°C) for 2-4 hours. Higher temperatures can accelerate the scavenging process.
-
Monitoring (Optional): Take a small aliquot of the solution, filter it, and submit for rapid ICP-MS analysis to check the progress.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the silica scavenger.
-
Rinsing: Wash the filter cake with 2-3 bed volumes of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is below the required specification (<10 ppm).
-
Protocol 2: Bulk Palladium Removal using Activated Carbon
This protocol is a cost-effective alternative, particularly useful when initial palladium levels are very high (>1000 ppm) or when color removal is also required.
-
Rationale: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb palladium species.[12][13] While less selective than thiol scavengers, it is effective for bulk removal.[7]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-cyclopropylisoquinoline in a suitable solvent (e.g., THF, Methanol, Ethyl Acetate).
-
Carbon Addition: Add activated carbon (5-10% w/w relative to the crude product). For example, for 10g of product, use 0.5g to 1.0g of carbon.
-
Agitation: Stir the slurry at 40-50°C for 4-18 hours. A longer contact time is often necessary for effective removal.[7]
-
Filtration: Caution: Filtration of fine carbon particles can be challenging. Set up a filter funnel with a generous pad of Celite® (at least 1-2 inches thick). Pre-wet the Celite pad with the solvent before filtration.
-
Transfer & Rinse: Filter the mixture through the Celite pad. Wash the reaction flask and the filter cake thoroughly with fresh solvent to recover the adsorbed product. Product loss on carbon can be significant if not washed properly.[7]
-
Concentration & Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis. If palladium levels are still too high, a second treatment or a polishing step with a thiol-silica scavenger may be necessary.
-
Mechanism of Scavenging
The effectiveness of thiol-based scavengers lies in the strong chemical bond formed with palladium.
Caption: Mechanism of palladium capture by a thiol-functionalized silica scavenger.
References
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]
-
Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?[Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Zhongan Online. (2024). Several Methods Of Palladium Carbon Catalyst Recycling Treatment. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Magano, J., & Dunetz, J. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
Reddit r/Chempros. (2025). Your trick to remove residual palladium. [Link]
-
Wilson, J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Ichitsuka, T., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. [Link]
-
European Medicines Agency. (2022). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
ResearchGate. (2019). ICP-MS analyses of residual palladium in products 4 and 11. [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
- Google Patents. (2023).
-
Rought, K. (2015). ICH Q3D Elemental Impurities. [Link]
-
Costa, C., et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. [Link]
-
Cele, Z. P., et al. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. [Link]
-
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]
-
ResearchGate. (2025). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
U.S. Food & Drug Administration. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
ResearchGate. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions [mdpi.com]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Cyclopropylboronate Ester Handling
Current Status: Online 🟢 Ticket Queue: High Volume (Stability Issues) Operator: Senior Application Scientist
🟢 System Overview: Why This Reagent Fails
User Query: "My cyclopropylboronate ester degraded on the column," or "Yields are <10% in Suzuki coupling, but the starting halide is gone."
Root Cause Analysis: Cyclopropylboronate esters occupy a "stability valley." They are significantly more fragile than alkyl- or arylboronates due to two converging factors:
-
Ring Strain & Hybridization: The carbon atoms in a cyclopropane ring possess significant
-character (approx. rather than ). This increases the acidity of the C-H bonds and, critically, stabilizes the carbanion formed if the C-B bond is cleaved. -
Protodeboronation: In the presence of base (essential for Suzuki coupling) or Lewis acidic silica (during purification), the C-B bond undergoes heterolytic cleavage. The boron moiety is replaced by a proton, yielding the volatile and often invisible cyclopropane gas.
🛠 Module 1: Stability & Storage Troubleshooting
Ticket #101: "My product vanished during storage/purification."
Diagnosis
Standard pinacol (pin) esters of cyclopropanes are often insufficiently stable for long-term storage or silica chromatography. If your compound is disappearing, it is likely undergoing protodeboronation or oxidative cleavage .
The Fix: Ligand Switching
Do not persist with unstable pinacol esters. Convert to a "Slow-Release" or "Protected" form immediately.
| Reagent Type | Stability Rating | Chromatography? | Coupling Utility | Recommended For |
| Pinacol Ester (Bpin) | ⚠️ Low-Medium | Difficult (degrades) | Good (if fresh) | Quick, in-situ use |
| MIDA Boronate | ✅ High | Excellent (stable) | Excellent (slow release) | Storage, complex synthesis |
| Trifluoroborate (BF | ✅ High | N/A (Precipitates) | Excellent | Solid storage, scale-up |
Visualization: Stability Decision Matrix
Caption: Decision matrix for handling unstable cyclopropyl boron species. Choose MIDA for purification needs or BF3K for robust storage.
🧪 Module 2: Synthesis Protocols (The "How-To")
Ticket #205: "How do I stabilize my decomposing ester?"
Protocol A: Conversion to MIDA Boronate
Based on the work of Burke et al.[1] [1]
This protocol traps the unstable boronic acid into a rigid, tetracoordinate cage, shutting down the empty
-
Dissolution: Dissolve the crude cyclopropyl boronic acid/ester (1.0 equiv) in Toluene/DMSO (10:1).
-
Reagent Addition: Add
-methyliminodiacetic acid (MIDA) (1.2–1.5 equiv). -
Dehydration: Heat to reflux (110 °C) under Dean-Stark conditions to remove water.
-
Tip: For sensitive substrates, use molecular sieves in the reaction vessel instead of high-heat reflux.
-
-
Workup: Concentrate solvent. Redissolve in Acetone/Et
O. The MIDA boronate often crystallizes or precipitates.[2] -
Purification: MIDA boronates are stable on silica gel. Elute with EtOAc/MeCN mixtures (they are polar).
Protocol B: Synthesis via Simmons-Smith
Addressing Ticket #208: "Zinc reagent killed my vinyl boronate." Direct cyclopropanation of vinyl boronates is possible but requires protecting the boron from the Lewis acidic Zinc carbenoid.
The Charette Protocol [2]:
-
Substrate: Start with a Dibutyl ester or MIDA ester of the vinyl boronate. Avoid Bpin if possible as it can be Lewis acidic enough to mess with the Zinc.
-
Reagent: Use Et
Zn (2.0 equiv) and CH I (2.0 equiv) in CH Cl at 0 °C. -
Additive: Add a mild Lewis base (e.g., DME or a chiral dioxaborolane ligand if enantioselectivity is needed) to stabilize the Zinc reagent.
-
Quench: Carefully quench with saturated NH
Cl. The cyclopropyl product should be intact.
⚙️ Module 3: Cross-Coupling Troubleshooting
Ticket #303: "Suzuki Coupling Failed. No Product."
The "Slow Release" Mechanism
In standard Suzuki couplings, base attacks the boron to form a boronate "ate" complex. For cyclopropanes, this "ate" complex is prone to protodeboronation before it can transmetalate to Palladium. Solution: You must keep the concentration of the active "ate" complex low.
Recommended Coupling System (Molander/Burke Conditions)
This setup ensures the active boronic acid is released slowly, matching the rate of the catalytic cycle.
| Component | Recommendation | Function |
| Catalyst | Pd(OAc) | Electron-rich ligands facilitate oxidative addition of the aryl halide and rapid transmetalation. |
| Base | K | Anhydrous or with controlled water (10:1 solvent:water). Avoid strong hydroxides (NaOH). |
| Solvent | Toluene/H | Biphasic systems often regulate the hydrolysis rate of MIDA/BF3K salts. |
| Temperature | 80–100 °C | Required to hydrolyze the MIDA/BF3K protecting group in situ. |
Visualization: The "Slow Release" Pathway
Caption: The kinetic advantage of MIDA/BF3K reagents. Slow hydrolysis prevents the accumulation of free boronic acid, minimizing decomposition.
🧹 Module 4: Purification & Handling
Ticket #404: "Compound stuck on silica."
Why it happens
Boronic esters can interact with the silanols (Si-OH) on silica gel, leading to streaking or hydrolysis.
Troubleshooting Steps
-
Deactivate Silica: Pre-wash your silica column with 1% Et
N (Triethylamine) in Hexanes. This neutralizes acidic sites. -
Use Alumina: Switch to neutral Alumina (Brockmann Grade III) if silica degradation persists.
-
Visualizing: Cyclopropyl boronates are often UV inactive. Use KMnO
stain (cyclopropane ring oxidation) or Curcumin stain (specific for Boron, turns red/orange).
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][3][4]
-
Charette, A. B., et al. (1996). "Mild and Efficient Synthesis of Cyclopropylboronates." Tetrahedron Letters.
-
Molander, G. A., & Ellis, N. (2003). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Cox, P. A., et al. (2017).[3][5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1][3][4]
Sources
Technical Support Center: Stability of 4-Cyclopropylisoquinoline under Acidic Conditions
Executive Summary & Core Mechanism
The Central Tension: The stability of 4-cyclopropylisoquinoline (4-CPIQ) in acid is governed by a competition between two distinct protonation events:
-
Kinetic Control (Protective): Protonation of the isoquinoline nitrogen (
).[1] -
Thermodynamic Control (Destructive): Protonation of the cyclopropyl C-C bond (requires high activation energy).
The Mechanism: Upon exposure to acid, the basic nitrogen is protonated almost instantaneously to form the isoquinolinium salt . This is a reversible, stabilizing event. The resulting positive charge on the nitrogen renders the aromatic system electron-deficient (deactivated). Paradoxically, this deactivation protects the cyclopropyl group from acid-catalyzed ring opening, which typically requires an electron-rich aromatic system to stabilize the transition state.
However, under forcing conditions (High Temperature or Strong Nucleophilic Acids like HCl/HBr), the activation energy for ring opening is overcome, leading to irreversible cleavage of the cyclopropane ring to form linear propyl derivatives.
Visualizing the Pathway
The following diagram illustrates the bifurcation between stable salt formation and irreversible degradation.
Figure 1: The degradation pathway showing the reversible salt formation vs. the irreversible ring opening triggered by heat or nucleophiles.
Troubleshooting Guide (Q&A)
Scenario A: "I added acid and my compound precipitated immediately."
Diagnosis: You have likely formed the Isoquinolinium Salt . Explanation: The protonated species is ionic and often less soluble in non-polar organic solvents (DCM, Et2O) or even cold water than the free base. This is not degradation. Action Plan:
-
Filter the solid.
-
Analyze via 1H NMR in DMSO-d6 (D2O exchange may obscure the N-H proton).
-
Look for a downfield shift of the aromatic protons (typically 0.2–0.5 ppm) compared to the free base. The cyclopropyl protons (0.7–1.2 ppm) should remain intact.
Scenario B: "My yield dropped after heating in HCl/Ethanol."
Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening.[2] Explanation: While the isoquinolinium ring deactivates the system, chloride ions (Cl-) are strong nucleophiles. At elevated temperatures, Cl- attacks the cyclopropane ring (homo-Michael-type addition or direct SN2-like attack on the protonated ring), leading to 4-(3-chloropropyl)isoquinoline . Action Plan:
-
Switch Acids: Use non-nucleophilic acids like H2SO4 or TFA if acidic conditions are mandatory.
-
Lower Temperature: Maintain reaction temperature below 40°C.
-
Monitor: Check for the disappearance of the characteristic cyclopropyl multiplet at
0.7–1.1 ppm and the appearance of aliphatic triplets at 2.0–3.5 ppm.
Scenario C: "Can I use Lewis Acids (e.g., AlCl3, BF3)?"
Diagnosis: High Risk of Polymerization. Explanation: Unlike Brønsted acids, strong Lewis acids can coordinate to the cyclopropane directly or induce Friedel-Crafts type alkylations if other aromatics are present. Action Plan: Avoid strong Lewis acids unless the nitrogen is pre-complexed or sterically hindered.
Stability Data Matrix
The following table summarizes the stability of 4-CPIQ under common laboratory conditions.
| Acid System | Temperature | Stability Status | Primary By-Product |
| Dilute HCl (1M) | 25°C | Stable (Salt forms) | None |
| Conc. HCl (12M) | 25°C | Meta-Stable | Slow ring opening over 24h |
| Conc. HCl (12M) | >60°C | Unstable | 4-(3-chloropropyl)isoquinoline |
| H2SO4 (10%) | 80°C | Moderate | Hydration to alcohol (slow) |
| TFA (Neat) | 25°C | Stable | None |
| HBr / HI | Any | Unstable | Rapid ring opening (Alkyl Halide) |
Experimental Protocols
Protocol 1: Acid Challenge Test (Stability Verification)
Use this protocol to validate batch stability before scale-up.
-
Dissolve: 50 mg of 4-CPIQ in 2 mL of the target solvent (e.g., MeOH).
-
Acidify: Add 5 equivalents of the acid .
-
Incubate: Stir at the intended reaction temperature for 4 hours.
-
Quench: Pour into 10 mL saturated NaHCO3 (aq). Crucial: Ensure pH > 8 to recover the free base.
-
Extract: Extract with EtOAc (2 x 5 mL).
-
Analyze: Evaporate and run 1H NMR.
-
Pass Criteria: Integral ratio of aromatic protons to cyclopropyl protons remains constant (approx 5:4).
-
Fail Criteria: Appearance of triplet signals in the 3.0–4.0 ppm region (indicative of -CH2-X).
-
Protocol 2: Decision Tree for Solvent/Acid Selection
Follow this logic flow to prevent degradation during method development.
Figure 2: Decision matrix for selecting acidic conditions compatible with cyclopropyl moieties.
References
-
March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[3] (See Chapter 15 for acid-catalyzed addition to cyclopropanes).
-
Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Context on the reactivity of protonated isoquinolines).
-
Gagnon, A., et al. (2008).[4] "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl and Heterocyclic Halides." Journal of Organic Chemistry, 73(9), 3452–3459. (Demonstrates stability of cyclopropyl-heterocycles during cross-coupling workups).
-
Lurain, A. E., et al. (2005).[4] "Hydroboration of 1-Alkynyl-1-boronate Esters...". Journal of the American Chemical Society, 127(38), 13138–13139. (Discusses cyclopropyl stability in Lewis Acid conditions).
-
BenchChem Technical Support. (2025). "Preserving the Cyclopropyl Moiety in Chemical Reactions." (General guidelines on cyclopropane stability).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Cyclopropylisoquinoline: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-cyclopropylisoquinoline, a molecule of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in pharmaceuticals and the unique properties conferred by the cyclopropyl moiety.
This guide moves beyond a simple spectral interpretation, offering a comparative analysis with related structures to highlight the diagnostic spectroscopic signatures. We will delve into the underlying principles governing the observed chemical shifts and coupling constants, providing a robust framework for understanding the spectrum and for the analysis of similarly substituted heterocyclic systems.
The Unique Signature of the Cyclopropyl Group: A Shielding Phenomenon
The introduction of a cyclopropyl group at the 4-position of the isoquinoline ring system imparts distinct features to the 1H NMR spectrum. The most notable of these is the characteristic upfield shift of the cyclopropyl protons. This shielding effect is attributed to an aromatic-like ring current generated by the electrons in the three carbon-carbon bonds of the cyclopropane ring.[1][2] This phenomenon causes the cyclopropyl protons to resonate at a significantly higher field (lower ppm) than typical aliphatic protons.
Deconstructing the Spectrum: A Tale of Two Moieties
The 1H NMR spectrum of 4-cyclopropylisoquinoline can be conceptually divided into two regions: the aliphatic region, corresponding to the cyclopropyl protons, and the aromatic region, representing the protons of the isoquinoline core.
The Aliphatic Region: Unraveling the Cyclopropyl Signals
The cyclopropyl group gives rise to a complex set of signals due to the diastereotopic nature of the methylene protons. We expect to see two distinct multiplets in the upfield region of the spectrum.
-
Methine Proton (H-1'): The single proton on the carbon directly attached to the isoquinoline ring will appear as a multiplet due to coupling with the four methylene protons.
-
Methylene Protons (H-2'/H-3'): The four methylene protons are chemically non-equivalent and will present as two separate multiplets. The geminal coupling between protons on the same carbon and vicinal coupling to the methine proton contribute to the complexity of these signals. The cis vicinal coupling constant in a cyclopropane ring is typically larger than the trans coupling constant.[3][4]
The Aromatic Region: The Influence of the Cyclopropyl Substituent
The protons on the isoquinoline ring will resonate in the downfield region, characteristic of aromatic protons. The substitution at the 4-position will influence the chemical shifts of the remaining protons compared to unsubstituted isoquinoline.[5][6]
-
H-1 and H-3: These protons are adjacent to the nitrogen atom and are typically the most deshielded in the isoquinoline system. The presence of the cyclopropyl group at the 4-position will likely induce a slight shift in the resonance of the H-3 proton.
-
H-5, H-6, H-7, and H-8: These protons on the benzo-fused ring will appear as a set of coupled multiplets. Their precise chemical shifts will be influenced by the electronic effects of the cyclopropyl substituent.
Comparative Spectral Data
To fully appreciate the spectral features of 4-cyclopropylisoquinoline, a comparison with related molecules is invaluable. The following table summarizes the expected and literature-reported 1H NMR data for isoquinoline and provides a predicted spectrum for 4-cyclopropylisoquinoline.
| Compound | Proton | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoquinoline | H-1 | ~9.2 | s | - |
| H-3 | ~8.5 | d | ~5.8 | |
| H-4 | ~7.6 | d | ~5.8 | |
| H-5, H-8 | ~7.8-8.0 | m | - | |
| H-6, H-7 | ~7.5-7.7 | m | - | |
| 4-Cyclopropylisoquinoline (Predicted) | H-1' (methine) | ~1.5-2.0 | m | - |
| H-2'/H-3' (methylene) | ~0.8-1.4 | m | - | |
| H-1 | ~9.1 | s | - | |
| H-3 | ~8.4 | s | - | |
| H-5, H-8 | ~7.7-7.9 | m | - | |
| H-6, H-7 | ~7.4-7.6 | m | - |
Note: Predicted values are estimates and may vary based on the solvent and experimental conditions.
Experimental Protocol for High-Quality 1H NMR Acquisition
Obtaining a high-resolution 1H NMR spectrum is crucial for accurate analysis. The following is a standardized protocol for the acquisition of a 1H NMR spectrum of 4-cyclopropylisoquinoline.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 4-cyclopropylisoquinoline.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Spectral Width: Set a spectral width that encompasses both the aromatic and aliphatic regions (e.g., 0-12 ppm).
- Acquisition Time (AQ): A longer acquisition time (e.g., 2-4 seconds) will result in better resolution.
- Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain a flat baseline and absorptive lineshapes.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and measure the coupling constants.
Visualizing the Analytical Workflow and Molecular Interactions
To further clarify the process and the structural relationships, the following diagrams are provided.
Caption: A streamlined workflow for the 1H NMR analysis of 4-cyclopropylisoquinoline.
Caption: Spin-spin coupling network in 4-cyclopropylisoquinoline.
Conclusion
The 1H NMR spectrum of 4-cyclopropylisoquinoline is a rich source of structural information. By understanding the characteristic shielding effects of the cyclopropyl group and its influence on the isoquinoline core, researchers can confidently assign the observed signals. This guide provides a comprehensive framework for the analysis of this molecule and serves as a valuable resource for the structural elucidation of related N-heterocyclic compounds. The provided experimental protocol and visual aids are intended to empower researchers to acquire and interpret high-quality NMR data, accelerating the pace of drug discovery and development.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
The Journal of Organic Chemistry. (1987). A new synthesis of 4-substituted isoquinolines. [Link]
-
Canadian Science Publishing. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
-
PubChem. (n.d.). Isoquinoline. [Link]
-
University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. [Link]
-
American Chemical Society. (1987). A new synthesis of 4-substituted isoquinolines. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Organic Chemistry Data. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. [Link]
-
YouTube. (2020). Coupling Constant in Cyclopropanes and Alkenes. [Link]
-
Michigan State University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
- 6. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: FTIR Analysis of Cyclopropyl-Isoquinoline Derivatives
This guide provides a technical analysis of the FTIR spectral characteristics of cyclopropyl-isoquinoline derivatives, a scaffold increasingly prominent in antiviral (e.g., HCV NS3/4A protease inhibitors) and anticancer drug discovery.
Executive Summary & Pharmacophore Context
The cyclopropyl-isoquinoline moiety represents a strategic fusion of conformational rigidity and metabolic stability. Unlike flexible alkyl chains (e.g., isopropyl), the cyclopropyl ring introduces significant
Why FTIR? While NMR (
-
Polymorph Screening: Distinguishing crystalline forms of the solid drug substance.
-
Process Analytical Technology (PAT): Real-time monitoring of the cyclopropanation reaction or coupling steps.[1]
-
Stability Testing: Rapid detection of ring-opening degradation (cyclopropyl
propyl/allyl) which is invisible to UV but distinct in IR.[1]
Theoretical Framework: Spectral Architecture
The FTIR spectrum of a cyclopropyl-isoquinoline derivative is not merely a sum of its parts; it is defined by the electronic coupling between the strained alicyclic ring and the electron-deficient heteroaromatic core.
The "Spectral Battleground": 3100 – 2800 cm
The most critical diagnostic challenge is the overlap in the C-H stretching region.
-
Isoquinoline (Aromatic C-H): Typically
.[1] -
Cyclopropyl (Strained C-H): Unusually high frequency for an alkane (
) due to the high -character of the C-H bonds.[1] -
Differentiation Strategy: Cyclopropyl C-H stretches often appear as sharp, distinct shoulders on the lower-frequency side of the aromatic band, whereas typical alkyl (isopropyl/ethyl) C-H stretches appear significantly lower (
).[1]
Comparative Analysis: Diagnostic Bands
The following table contrasts the cyclopropyl-isoquinoline scaffold with its most common synthetic precursor (Isoquinoline) and its bioisostere (Isopropyl-isoquinoline).
Table 1: Critical Absorption Bands & Assignments[1]
| Vibrational Mode | Cyclopropyl-Isoquinoline | Isopropyl-Isoquinoline | Unsubstituted Isoquinoline | Diagnostic Note |
| 3080 – 3030 cm | 3080 – 3030 cm | 3080 – 3010 cm | Base aromatic signature.[1] | |
| 3090 – 3010 cm | 2980 – 2870 cm | N/A | Primary Differentiator. Cyclopropyl C-H overlaps with aromatics; Isopropyl does not.[1] | |
| 1620 – 1580 cm | 1630 – 1590 cm | ~1630, 1590 cm | Cyclopropyl conjugation often causes a slight red shift (lower wavenumber) vs. alkyls.[1] | |
| Gem-Dimethyl | Absent | 1385 & 1365 cm | Absent | The "Isopropyl Split" is a definitive negative control for cyclopropyl.[1] |
| Ring Breathing | 1020 – 1000 cm | N/A | N/A | The "Smoking Gun". Intense band specific to the cyclopropane ring deformation.[1] |
| 860 – 740 cm | 860 – 740 cm | 830 – 740 cm | Dependent on substitution pattern (1, 3, or 4-position).[1] |
Mechanism of Interaction[2]
-
Conjugation Effect: When the cyclopropyl group is at the C1 or C3 position of the isoquinoline, the Walsh orbitals overlap with the aromatic
-system. This delocalization slightly weakens the C=N bond order, shifting the band from ~1630 cm (in alkyl derivatives) to ~1615-1620 cm .[1] -
Ring Strain: The skeletal vibration of the cyclopropyl ring (~1020 cm
) is mechanically coupled to the rigid isoquinoline frame, often enhancing the intensity of this band compared to a flexible cyclopropyl-alkyl chain.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This workflow includes a mandatory derivative check to rule out ring-opening.
Step-by-Step Methodology
-
Sample Prep: Use ATR (Attenuated Total Reflectance) with a Diamond crystal.[1]
-
Why? KBr pellets can induce pressure-mediated ring opening or polymorph transitions in strained systems.[1]
-
-
Resolution: Set to 2 cm
.-
Why? Essential to resolve the fine splitting between aromatic C-H and cyclopropyl C-H shoulders.
-
-
Scan Count: Minimum 64 scans to improve Signal-to-Noise (S/N) in the fingerprint region (1000 cm
). -
Validation Check: Calculate the Ratio of Peak Heights (
) between the aliphatic C-H region (2900-2800) and the cyclopropyl region (3050). A sudden increase in the 2900 region suggests ring opening (formation of propyl chains).[1]
Visualization: Structural Confirmation Logic[1]
Caption: Logic flow for distinguishing cyclopropyl-isoquinoline from bioisosteres and degradation products using FTIR.
Case Study Application: Simeprevir & Analogs
While specific data for simple 1-cyclopropylisoquinoline is often proprietary, we can extrapolate from the characterization of Simeprevir , a drug containing a cyclopropyl-sulfonamide moiety linked to a macrocyclic core.
-
Observation: In Simeprevir, the cyclopropyl group exhibits a characteristic deformation band near 1020-1030 cm
.[1] -
Application: When synthesizing simpler derivatives (e.g., for kinase inhibition), the disappearance of the C=C stretch of a vinyl-isoquinoline precursor (~1640 cm
) and the appearance of the 1020 cm band confirms successful cyclopropanation (Simmons-Smith or similar).[1]
Common Pitfall: Solvent Contamination
Residual chlorinated solvents (DCM, Chloroform) have strong bands in the 700-800 cm
-
Solution: Ensure thorough drying; a sharp peak at ~700 cm
often indicates residual Toluene, while ~750 cm can be Chloroform, mimicking the isoquinoline "fingerprint."[1]
References
-
National Institute of Standards and Technology (NIST). Isoquinoline Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal.[1] [Link]
-
Lin-Vien, D., et al. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Standard Reference for Cyclopropyl C-H assignments).
-
Goubet, M., Pirali, O. (2014). The far-infrared spectrum of azulene and isoquinoline. Journal of Chemical Physics. [Link]
Sources
Safety Operating Guide
Navigating the Handling of 4-Cyclopropylisoquinoline: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Use by Laboratory Personnel
As the landscape of pharmaceutical research and development continues to evolve, so too does the need for meticulous safety protocols when handling novel chemical entities. This guide provides essential, direct guidance on the safe handling of 4-Cyclopropylisoquinoline, with a focus on personal protective equipment (PPE), operational procedures, and disposal. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical reagents safely and effectively, fostering a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks of 4-Cyclopropylisoquinoline
Based on data from related compounds, 4-Cyclopropylisoquinoline should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled .[1][2] It is also presumed to cause skin and serious eye irritation .[1][2][3] As with many heterocyclic compounds, there may be a risk of respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Assumed Hazards:
-
Potential for Respiratory Tract Irritation[1]
The First Line of Defense: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 4-Cyclopropylisoquinoline. The following table outlines the minimum required PPE, with explanations rooted in the presumed hazard profile of the compound.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[5] The outer glove should be changed immediately upon contamination or every 30 minutes during extended handling periods.[5] Nitrile provides good resistance to a broad range of chemicals. |
| Eye and Face Protection | Chemical safety goggles are required at all times.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.[5] |
| Body Protection | A flame-resistant laboratory coat that is fully buttoned is the minimum requirement.[6] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron over the lab coat are recommended.[8] Gowns should close in the back and have tight-fitting cuffs.[5] |
| Respiratory Protection | All handling of solid 4-Cyclopropylisoquinoline or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges (e.g., an N95 respirator) should be used.[10] |
| Foot Protection | Fully enclosed, chemical-resistant shoes must be worn.[6][7] Disposable shoe covers should be considered when working with larger quantities to prevent the tracking of contaminants. |
Standard Operating Procedure: From Receipt to Disposal
A systematic approach to handling 4-Cyclopropylisoquinoline ensures safety at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[9] Have a spill kit accessible.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the chemical fume hood to contain any dust. Use tools and equipment dedicated to this compound to avoid cross-contamination.
-
Solution Preparation : When preparing solutions, slowly add the solid 4-Cyclopropylisoquinoline to the solvent to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles and face shield, followed by lab coat). Wash hands thoroughly with soap and water.[6]
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
Caption: Workflow for managing a chemical spill.
Spill Response Steps:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and your supervisor.[9]
-
Isolate : Secure the area to prevent unauthorized entry.
-
Assess : From a safe distance, assess the extent of the spill and the associated risks.
-
Protect : Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For larger spills, follow your institution's specific hazardous material spill response procedures.
-
Collect and Dispose : Carefully collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution.
-
Report : Document the incident according to your institution's policies.
Waste Disposal
All waste contaminated with 4-Cyclopropylisoquinoline, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Conclusion: A Proactive Approach to Laboratory Safety
The responsible use of 4-Cyclopropylisoquinoline is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and contribute to a safer laboratory environment for all. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- Apollo Scientific.
- Cayman Chemical. (2023, January 17).
- Fisher Scientific.
- Exposome-Explorer.
- Science Lab. (2010, June 10).
- Fisher Scientific.
- Organic Chemistry Laboratory.
- Fisher Scientific.
- Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- California State University, Bakersfield.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Utah State University.
- Fisher Scientific.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Center for Biotechnology Information.
- TigerWeb.
- European Pharmaceutical Review. Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
- Health Care Technology. Personal Protective Equipment is PPE.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. actylislab.com [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. csub.edu [csub.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. fishersci.com [fishersci.com]
- 12. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
